2H-benzotriazol-5-ylmethanamine;hydrochloride
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Overview
Description
2H-benzotriazol-5-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C7H10Cl2N4. It is a derivative of 1,2,3-triazole, a class of compounds known for their diverse applications in medicinal chemistry, materials science, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzotriazol-5-ylmethanamine;hydrochloride typically involves the formation of the triazole ring through “click” chemistry, a copper(I)-catalyzed azide-alkyne cycloaddition reaction. This reaction is known for its high efficiency and selectivity . The starting materials often include an azide and an alkyne, which react under mild conditions to form the triazole ring. The resulting compound is then subjected to further reactions to introduce the methanamine group and form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale “click” chemistry processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-benzotriazol-5-ylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the methanamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield a variety of substituted triazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, 2H-benzotriazol-5-ylmethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. Additionally, its derivatives have been studied for their antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of dyes, photographic materials, and corrosion inhibitors. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2H-benzotriazol-5-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons . This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl)-1H-1,2,3-triazol-4-yl(piperazin-1-yl)methanone: Known for its cytotoxic activity against cancer cell lines.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines: Exhibits antidiabetic, anticancer, and antioxidant activities.
Uniqueness
What sets 2H-benzotriazol-5-ylmethanamine;hydrochloride apart from similar compounds is its dual functionality as both a triazole and a methanamine derivative. This unique combination allows it to participate in a broader range of chemical reactions and enhances its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
2H-benzotriazol-5-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4,8H2,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQMWCMKYZLHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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